B1574423 SU11657

SU11657

Cat. No.: B1574423
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SU11657 is a FLT3 inhibitor and also a multireceptor tyrosine kinase inhibitor (primarily vascular endothelial growth factor, platelet-derived growth factor). This compound, an analogue of Sunitinib (SU11248) developed as a research tool, and an inhibitor of the same RTK family members, was shown to be highly effective in treating leukemia and neuroblastoma in in vivo models. This compound is capable of amplifying the growth inhibitory effects of irradiation in meningioma cells. Dual treatment with this compound and doxorubicin increases survival of leukemic mice.)

Scientific Research Applications

  • Radiosensitization of Meningioma Cells : SU11657 enhances the radiosensitivity of human meningioma cells, particularly in atypical meningioma cells. This indicates its potential for improving the efficacy of radiation therapy in meningioma treatment (Milker-Zabel et al., 2008).

  • Trimodal Cancer Treatment : this compound, combined with chemotherapy and radiation, has shown superior anti-tumor and anti-endothelial effects compared to dual therapy combinations. This suggests its effectiveness as part of a multi-faceted cancer treatment strategy (Huber et al., 2005).

  • Treatment of Hematologic Malignancies : this compound has demonstrated efficacy in achieving complete remission in mice with myeloproliferative disease induced by the TEL-PDGFRB fusion oncogene, suggesting its potential use in treating similar human hematologic malignancies (Cain et al., 2004).

  • Neuroblastoma Treatment : The drug shows promise in treating neuroblastoma, a common childhood cancer, by inhibiting tumor growth and angiogenesis in experimental models (Bäckman & Christofferson, 2005).

  • Efficacy in Pediatric Acute Myeloid Leukemia : this compound has been found to be particularly effective in vitro against pediatric acute myeloid leukemia samples with FLT3 and KIT mutations, indicating a potential role in targeted therapy for this subgroup (Goemans et al., 2010).

  • Combination Therapy for Leukemia : this compound, in combination with traditional chemotherapy, has been shown to increase survival in leukemic mice, suggesting its potential to overcome resistance to standard treatments in acute myeloid leukemia (Lee, Ševčíková & Kogan, 2007).

  • Inhibition of KIT Phosphorylation in Canine Tumors : this compound has been shown to inhibit KIT phosphorylation in canine mast cell tumors, correlating target inhibition with the mutational status of the c-kit juxtamembrane domain and drug plasma concentration (Pryer et al., 2003).

  • Lysosomal Destabilization and Multidrug Resistance : this compound accumulates in lysosomes, leading to destabilization and potentially targeting treatment-resistant cancer cells. This activity suggests its potential in combating multidrug-resistant cancers (Ellegaard et al., 2013).

Properties

Appearance

Solid powder

Synonyms

SU11657;  SU11657;  SU11657.; NONE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.